The synthesis of “1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine” derivatives has been reported in several studies. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were synthesized. Among them, compound 4h exhibited potent FGFR inhibitory activity.
Molecular Structure Analysis
The molecular structure of “1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine” consists of a pyrrolo[2,3-b]pyridine core with a piperidine ring attached to it. The molecular formula is C13H17N3 and the molecular weight is 118.1359.
Synthesis Analysis
Gold-catalyzed cycloisomerization: This method, described in abstract [], uses gold(III) chloride (AuCl3) to synthesize substituted 1-benzyl-1H-pyrrolo[2,3-b]pyridines from corresponding N-benzyl-3-alkynyl-5-arylpyridin-2-yl amines. This approach could potentially be adapted for synthesizing the target compound by employing appropriate starting materials.
Reaction of 2-aminopyrroles with arylidenemalononitriles: Abstract [] details the synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives through the reaction of 2-aminopyrroles with 2-arylidenemalononitriles in the presence of piperidine. This method highlights the versatility of 2-aminopyrroles as building blocks for constructing diverse pyrrolo[2,3-b]pyridine scaffolds.
Multi-step synthesis involving condensation and cyclization reactions: Abstract [] outlines the synthesis of various benzothiophenes using cyanoacetamide as a key intermediate. Notably, the reaction of cyanoacetamide with 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-amine followed by cyclization yields a pyridopyrazolotriazine derivative. This approach demonstrates the potential for utilizing pyrrolo[2,3-b]pyridines in multi-step synthetic sequences to access complex heterocyclic systems.
Chemical Reactions Analysis
Complex formation with metal salts: Abstract [] describes the reaction of 2,6-bis(1H-pyrrolo[2,3-b]pyridin-1-yl)pyridine (bap) with iron(III) chloride and copper(II) nitrate to yield metal complexes. This highlights the potential of pyrrolo[2,3-b]pyridines as ligands in coordination chemistry.
Mechanism of Action
Dopamine D4 receptor antagonists/agonists: Abstracts [], [], and [] describe pyrrolo[2,3-b]pyridine derivatives as potent and selective dopamine D4 receptor antagonists and agonists. These compounds hold potential for treating various neurological and psychiatric disorders.
Platelet-derived growth factor receptor (PDGFR) inhibitors: Abstract [] focuses on the development of potent and selective PDGFR inhibitors based on the pyrrolo[2,3-b]pyridine scaffold. These compounds show promise for treating cancer and fibrotic diseases.
Cell division cycle 7 (Cdc7) kinase inhibitors: Abstract [] reports on the synthesis and structure-activity relationships of novel Cdc7 kinase inhibitors containing the pyrrolo[2,3-b]pyridine moiety. These compounds are being explored as potential anticancer agents.
Applications
Anti-inflammatory agents: The potential of targeting specific inflammatory pathways, as demonstrated by the hDHODH inhibitors in abstract [], suggests that the target compound could be further explored for its anti-inflammatory properties.
Compound Description: FAUC 113 is a dopamine D4 receptor antagonist. []
Relevance: While sharing the piperidine ring with 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, FAUC 113 incorporates a 4-chlorophenylpiperazine substituent and features a pyrazolo[1,5-a]pyridine core instead of the pyrrolo[2,3-b]pyridine core found in the target compound. []
Compound Description: L-745,870 acts as a potent and selective dopamine D4 receptor antagonist. [, , ] Studies have shown its ability to reduce the pro-erectile effects induced by dopamine D4 receptor agonists in rats, indicating its potential in investigating dopamine D4 receptor-mediated functions. [] Additionally, L-745,870 has been used to understand the ligand selectivity of D2 dopamine receptors, particularly how sodium binding affects the binding affinity for specific agonists and antagonists, including L-745,870 itself. []
Relevance: L-745,870 exhibits significant structural similarity to 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine. Both compounds share the same core structure of a pyrrolo[2,3-b]pyridine ring linked to a piperidine ring via a methylene bridge. The key difference lies in the substitution on the piperidine nitrogen. In L-745,870, this nitrogen is part of a 4-(4-chlorophenyl)piperazine moiety, while in 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, it remains unsubstituted. [, , ]
Compound Description: Clozapine is categorized as an atypical dopamine D4 antagonist. []
Relevance: Although structurally distinct from 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, clozapine served as a structural template in comparative molecular field analysis (CoMFA) studies involving various dopamine D4 antagonists, including those structurally similar to the target compound. []
Compound Description: This compound is an early lead compound in the development of Cdc7 kinase inhibitors. []
Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine moiety with 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, but instead of a piperidine, it has a complex imidazolone substituent linked through a methylene bridge. [] This difference highlights how modifications to the core structure can lead to different biological activities.
Compound Description: This series of compounds displays potent 5-HT(1F) receptor agonistic activity. Particularly, compound LY334370 (1a) within this series has demonstrated efficacy in inhibiting dural inflammation and migraine treatment. []
Relevance: While structurally analogous to 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, these compounds feature a 1-methyl-4-piperidinyl substituent on the pyrrolopyridine core, with the amide group attached at the 5-position. The core pyrrolopyridine system is also isomeric, being pyrrolo[3,2-b]pyridine instead of pyrrolo[2,3-b]pyridine. [] This series emphasizes the impact of isomerism and substitution patterns on the pharmacological properties of these compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
15(R)-Pinane thromboxane A2 is the (R)-epimer of pinane thromboxane A2 (PTA2;). 15(R)-PTA2 does not inhibit collagen-induced platelet aggregation (IC50s = 120-130 µM). It does not affect gastric tone in isolated rat gastric fundus when used at concentrations of 0.5 or 1.5 µg/ml and is less effective than PTA2 at inhibiting prostaglandin-induced contraction of isolated rat stomach muscle. Pinane Thromboxane A2 (PTA2) is a stable analog of thromboxane A2 (TXA2). It is a thromboxane (TP) receptor antagonist and an inhibitor of thromboxane synthase. PTA2 inhibits U-46619-induced cat coronary artery constriction (IC50 = 0.1 µM), U-46619-induced aggregation of human platelets (IC50 = 2 µM), and rabbit platelet thromboxane synthase (IC50 = 50 µM). PTA2 does not affect prostaglandin I (PGI) synthase up to a concentration of 100 µM. 15(R)-PTA2 is the 15-epimer of PTA2. There on no published reports on the formation or biological activity of 15(R)-PTA2.
Microcystin LF is a microcystin consisting of D-alanyl, L-leucyl, (3S)-3-methyl-D-beta-aspartyl, L-phenylalanyl, (2S,3S,4E,6E,8S,9S)-3-amino-4,5,6,7-tetradehydro-9-methoxy-2,6,8-trimethyl-10-phenyldecanoyl, D-gamma-glutamyl, and 2,3-didehydro-N-methylalanyl residues joined into a 25-membered macrocycle. It has a role as a bacterial metabolite, an environmental contaminant and a xenobiotic. Microcystin LF is a natural product found in Microcystis aeruginosa with data available.